

Introduction: The Significance of a Versatile Siloxane Building Block

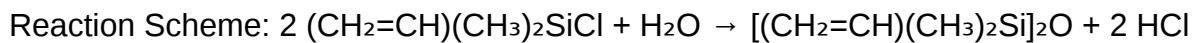
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Divinyltetramethylsiloxane**

Cat. No.: **B3416230**

[Get Quote](#)

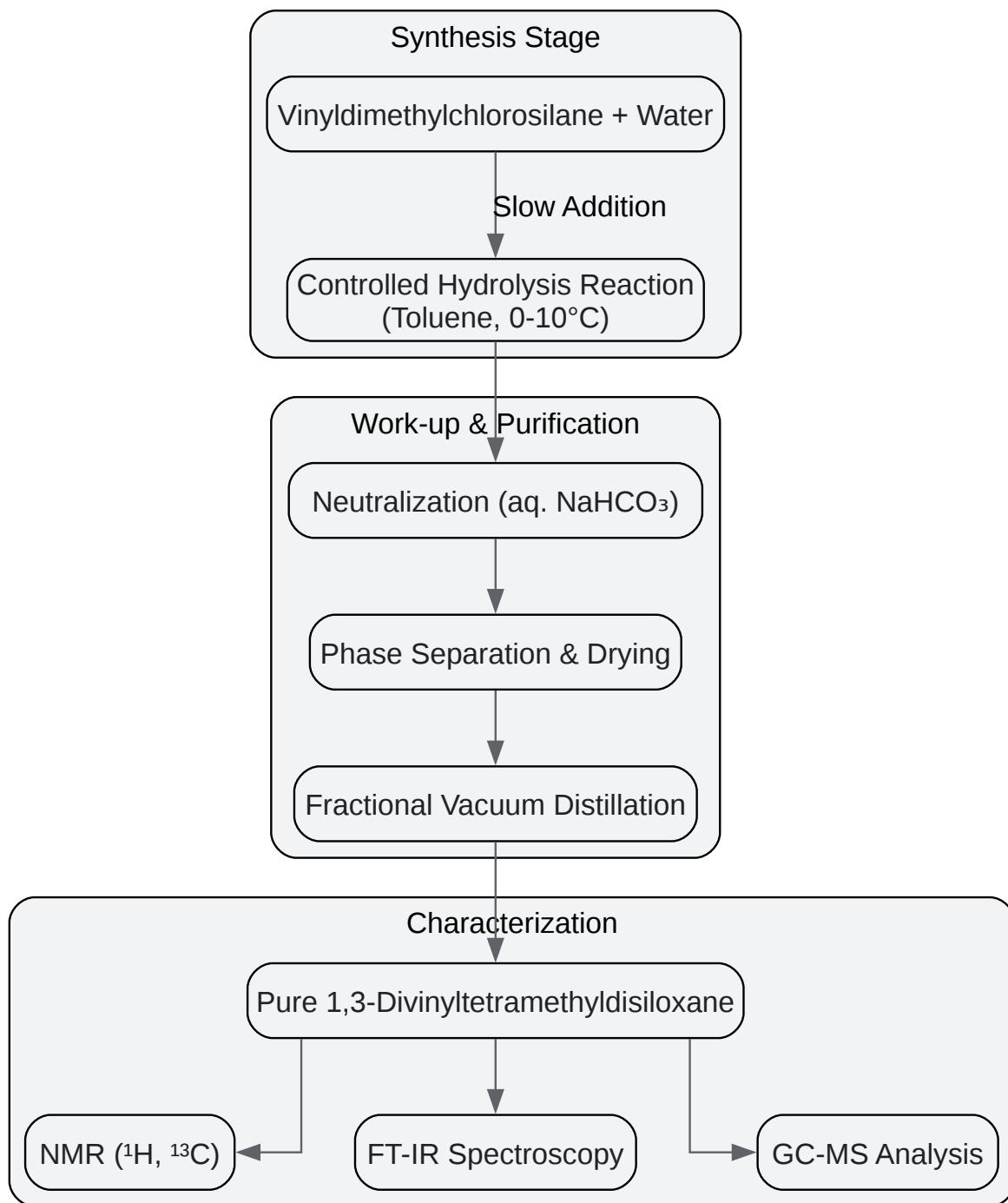

1,3-Divinyltetramethylsiloxane, with the chemical formula $[\text{CH}_2=\text{CHSi}(\text{CH}_3)_2]_2\text{O}$, is a fundamental organosilicon compound that serves as a cornerstone in modern polymer science. Its unique molecular architecture, featuring a flexible siloxane (Si-O-Si) backbone capped with reactive vinyl groups at both ends, makes it an indispensable intermediate and crosslinking agent.^[1] This structure imparts a combination of thermal stability, flexibility, and controlled reactivity, which is leveraged in the synthesis of high-performance silicone polymers, particularly addition-cure silicone elastomers and resins.^{[1][2]} Its ability to participate in hydrosilylation reactions allows for the precise construction of cross-linked networks, which are critical in advanced materials for the medical, electronics, automotive, and construction industries.^{[1][2]} This guide provides a comprehensive overview of its synthesis, detailed characterization, and the scientific principles governing its application.

Synthesis Pathway: The Controlled Hydrolysis of Vinyldimethylchlorosilane

The most prevalent and industrially scalable method for synthesizing **1,3-divinyltetramethylsiloxane** is the controlled hydrolysis of vinyldimethylchlorosilane. This reaction is a classic example of forming a stable siloxane bond from a reactive chlorosilane precursor.

Core Principle: The fundamental chemistry involves the nucleophilic attack of water on the silicon atom of two vinyldimethylchlorosilane molecules. This process leads to the formation of a silanol intermediate (vinyldimethylsilanol), which rapidly condenses with another molecule of

vinyldimethylchlorosilane or another silanol molecule to form the disiloxane bridge and liberate hydrogen chloride (HCl) as a byproduct.


Causality Behind Experimental Choices:

- Stoichiometric Control: The ratio of water to chlorosilane is the most critical parameter. A precise 2:1 molar ratio of vinyldimethylchlorosilane to water is theoretically required. Using an excess of water can lead to the formation of longer-chain polysiloxanes, reducing the yield of the desired disiloxane. Conversely, insufficient water results in incomplete conversion of the starting material.
- Reaction Medium: The reaction is typically performed in a non-polar aprotic solvent, such as toluene or diethyl ether. The solvent serves to dissolve the non-polar chlorosilane, help manage the reaction temperature by dissipating heat, and facilitate the subsequent separation of the organic product from the aqueous HCl byproduct.
- Controlled Addition and Temperature: Vinyldimethylchlorosilane's reaction with water is highly exothermic and vigorously produces corrosive HCl gas.^{[3][4]} Therefore, the water is added dropwise to the silane solution at a controlled temperature (typically 0-10 °C) to manage the reaction rate, prevent a dangerous thermal runaway, and minimize side reactions.
- Work-up and Neutralization: After the reaction is complete, the acidic mixture is carefully neutralized. This is commonly achieved by washing with a weak base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases. This step is crucial to remove the HCl, which could otherwise catalyze unwanted rearrangement or polymerization reactions during purification.

Purification: The final step is the purification of the crude product. Following the separation of the organic layer and drying with an anhydrous salt like magnesium sulfate, the **1,3-divinyltetramethyldisiloxane** is isolated by fractional vacuum distillation. Distillation under reduced pressure is essential to lower the boiling point, preventing thermally induced polymerization of the vinyl groups.

Visual Workflow: From Synthesis to Characterization

The overall process can be visualized as a logical sequence of chemical transformation followed by rigorous purification and analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **1,3-divinyltetramethylidisiloxane**.

Physicochemical and Spectroscopic Characterization

Confirming the identity, purity, and structure of the synthesized **1,3-divinyltetramethyldisiloxane** requires a suite of analytical techniques.

Table 1: Key Properties and Spectroscopic Data Summary

Property	Value
Molecular Formula	C ₈ H ₁₈ OSi ₂
Molecular Weight	186.40 g/mol
Appearance	Colorless transparent liquid ^[5]
Boiling Point	139-140 °C (at 760 mmHg)
Density	~0.818 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	~1.412 ^[6]
¹ H NMR (CDCl ₃)	~6.12-5.73 ppm (m, 6H, vinyl), ~0.14 ppm (s, 12H, Si-CH ₃) ^[7]
FT-IR (neat)	~1597 cm ⁻¹ (C=C), ~1058 cm ⁻¹ (Si-O-Si), ~1260 cm ⁻¹ (Si-CH ₃)
GC-MS (m/z)	186 (M ⁺), 171 (M ⁺ -CH ₃), 117, 59 ^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

- ¹H NMR: The proton NMR spectrum is distinctly simple. It shows a complex multiplet pattern for the three chemically non-equivalent vinyl protons (H₂C=CH-) between 5.7 and 6.2 ppm. A sharp, high-intensity singlet appears upfield, typically around 0.14 ppm, corresponding to the twelve equivalent protons of the four silicon-bound methyl groups.^{[7][9]} The integration ratio of the vinyl region to the methyl region should be 6:12 or 1:2.

- ^{13}C NMR: The carbon NMR spectrum provides further confirmation. It typically displays two signals in the vinyl region corresponding to the $\text{CH}_2=$ and $=\text{CH}-$ carbons, and a single sharp signal in the upfield region for the methyl carbons attached to the silicon atoms.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to verify the presence of key functional groups. The spectrum is characterized by several strong, indicative absorption bands:

- Si-O-Si Stretch: A very strong and broad asymmetric stretching band around $1050\text{-}1070\text{ cm}^{-1}$ is the hallmark of the siloxane linkage.[11]
- Vinyl Group Vibrations: A sharp, medium-intensity peak appears around $1595\text{-}1600\text{ cm}^{-1}$ due to the $\text{C}=\text{C}$ stretching vibration. The $=\text{C}-\text{H}$ stretching of the vinyl group is observed as a medium peak just above 3000 cm^{-1} (e.g., $\sim 3050\text{ cm}^{-1}$).
- Si-CH₃ Vibrations: A sharp, strong absorption at $\sim 1260\text{ cm}^{-1}$ corresponds to the symmetric deformation of the methyl groups attached to silicon. Rocking vibrations for the Si-(CH₃)₂ group are also visible in the $800\text{-}840\text{ cm}^{-1}$ region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity of the final product and confirming its molecular weight.

- Purity Assessment: A gas chromatogram of a pure sample will show a single major peak. The purity can be quantified as the area percentage of this peak, with high-purity samples typically exceeding 98%. [12]
- Mass Spectrum: The mass spectrum provides definitive evidence of the compound's identity. The molecular ion peak (M^+) is observed at an m/z of 186. A prominent peak is consistently found at m/z 171, corresponding to the loss of a methyl radical ($[\text{M}-15]^+$), which is a characteristic fragmentation pathway for methylsilanes.[8]

Detailed Experimental Protocols

Mandatory Safety Preamble: All operations involving vinyldimethylchlorosilane must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE),

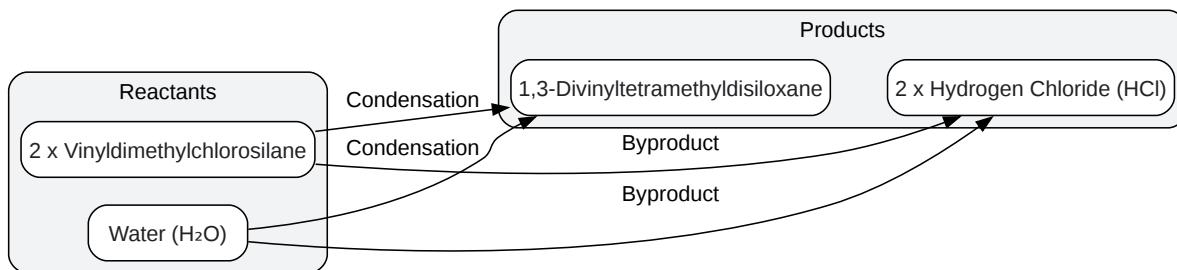
including chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves, is required.[13] All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Equipment must be properly grounded to prevent static discharge.[4][14]

Protocol 1: Synthesis of 1,3-Divinyltetramethyldisiloxane

- Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a nitrogen inlet and an acid gas scrubber (e.g., containing sodium hydroxide solution).
- Charging the Reactor: Charge the flask with vinyldimethylchlorosilane (2.0 mol) and anhydrous toluene (500 mL).
- Initiating Reaction: Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
- Controlled Hydrolysis: Slowly add deionized water (1.0 mol) dropwise from the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
- Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution in portions, venting frequently, until gas evolution ceases.
- Isolation: Separate the upper organic layer. Wash it once with deionized water and once with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Purification: Remove the bulk of the solvent using a rotary evaporator. Purify the remaining crude oil by fractional vacuum distillation to yield pure **1,3-divinyltetramethyldisiloxane**.

Protocol 2: Characterization

- NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- FT-IR Sample Preparation: Apply a thin film of the neat liquid product between two salt plates (NaCl or KBr) for transmission analysis.
- GC-MS Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a suitable solvent like dichloromethane or hexane. Inject 1 μL into the GC-MS system.


Safety and Handling Considerations

The primary hazards in this synthesis are associated with the starting material, vinyldimethylchlorosilane.

- Flammability: It is a highly flammable liquid with a low flash point.[4] Keep away from all ignition sources, and use non-sparking tools and explosion-proof equipment.[3][4]
- Corrosivity and Reactivity: It reacts with moisture in the air and water to produce corrosive hydrogen chloride gas.[3] This can cause severe skin burns and respiratory tract irritation. [14] All transfers should be performed under an inert atmosphere.
- Incompatible Materials: Avoid contact with water, alcohols, acids, bases, and oxidizing agents.[3]
- First Aid: In case of skin contact, immediately wash with plenty of water.[14] For inhalation, move to fresh air. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention for any significant exposure.[3]

Visualization: Synthesis Reaction

The core chemical transformation is the condensation of two chlorosilane molecules with one water molecule.

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **1,3-divinyltetramethylidisiloxane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.fi [fishersci.fi]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Divinyltetramethylidisiloxane | 2627-95-4 [chemicalbook.com]
- 6. 1,3-Divinyltetramethylidisiloxane, 96%, cont. up to 4% 1-vinyl-3-ethyltetramethylidisiloxane 25 g [thermofisher.com]
- 7. Divinyltetramethylidisiloxane(2627-95-4) 1H NMR spectrum [chemicalbook.com]
- 8. 1,3-Divinyltetramethylidisiloxane | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]
- 11. Disiloxane, 1,3-diethyl-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. gelest.com [gelest.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Versatile Siloxane Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416230#1-3-divinyltetramethyldisiloxane-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com